5-クロロピリミジン-2-カルボン酸メチル

説明

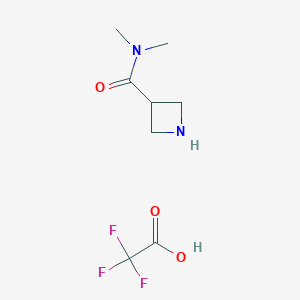

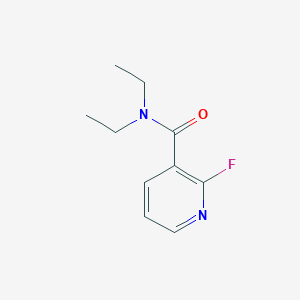

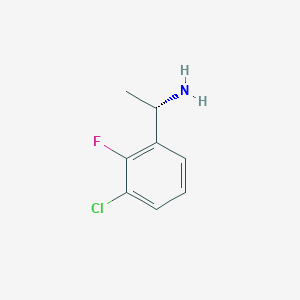

“Methyl 5-chloropyrimidine-2-carboxylate” is a chemical compound with the molecular formula C6H5ClN2O2 . It is used in laboratory chemicals and synthesis of substances .

Synthesis Analysis

While specific synthesis methods for “Methyl 5-chloropyrimidine-2-carboxylate” were not found, pyrimidines, a class of compounds to which it belongs, have been synthesized through various methods . For instance, one method involves the suppression of the cyclooxygenase (COX) enzymes .Molecular Structure Analysis

The molecular structure of “Methyl 5-chloropyrimidine-2-carboxylate” is represented by the InChI code1S/C6H5ClN2O2/c1-11-5(10)4-2-8-6(7)9-3-4/h2-3H,1H3 . This indicates that the compound contains six carbon atoms, five hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms .

科学的研究の応用

医薬品研究

5-クロロピリミジン-2-カルボン酸メチル: は、医薬品研究において貴重な中間体です。 これは、多くの医薬品における主要な構造であるさまざまなピリミジン誘導体の合成に使用されます 。これらの化合物は、幅広い生物学的活性を持ち、抗ウイルス剤、抗癌剤、抗炎症剤など、潜在的な治療用途で研究されています。

農業

農業分野では、ピリミジン誘導体は、新しい殺虫剤や除草剤の開発において役割を果たしています 。クロロピリミジン部分は、これらの化合物の生物学的活性に不可欠であり、作物に影響を与える害虫や病気を防ぐ方法を提供します。

材料科学

5-クロロピリミジン-2-カルボン酸メチル: は、材料科学、特に特定の電子特性や光学特性を持つ新規有機材料の開発にも使用されています 。より大きな分子骨格への組み込みにより、高度な技術用途に適したユニークな特性を持つ材料を生み出すことができます。

化学合成

この化合物は、化学合成におけるビルディングブロックとして機能し、さまざまな有機反応を通じて複雑な分子を構築することができます 。これは、多くの天然物や合成材料に存在するヘテロ環式化合物の合成に特に役立ちます。

生化学

生化学では、5-クロロピリミジン-2-カルボン酸メチルは、ピリミジンベースの基質または阻害剤との酵素相互作用を研究するために使用できます 。これは、酵素のメカニズムへの洞察を提供し、新しい生化学的ツールの設計に役立ちます。

環境用途

5-クロロピリミジン-2-カルボン酸メチルを含むピリミジン誘導体の環境運命と影響に関する研究は、その生態学的安全性評価に不可欠です 。その分解経路と環境における永続性を理解することで、現在の化学物質に対する環境に優しい代替品としての可能性を評価できます。

作用機序

Target of Action

Pyrimidine derivatives have been shown to exhibit neuroprotective and anti-inflammatory properties .

Mode of Action

It’s worth noting that pyrimidine derivatives have been shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . This suggests that these compounds may interact with their targets to modulate the production of these molecules, thereby exerting their neuroprotective and anti-inflammatory effects.

Biochemical Pathways

Pyrimidine derivatives have been shown to inhibit the endoplasmic reticulum (er) stress, apoptosis, and the nf-kb inflammatory pathway . This suggests that Methyl 5-chloropyrimidine-2-carboxylate may affect similar pathways.

Pharmacokinetics

It has been reported that this compound has high gastrointestinal (gi) absorption and is blood-brain barrier (bbb) permeant . . These properties suggest that Methyl 5-chloropyrimidine-2-carboxylate may have good bioavailability.

Result of Action

Pyrimidine derivatives have been shown to exhibit neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that Methyl 5-chloropyrimidine-2-carboxylate may have similar effects.

生化学分析

Biochemical Properties

Methyl 5-chloropyrimidine-2-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of pyrimidine derivatives. This compound interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it can act as a substrate for enzymes involved in nucleic acid metabolism, leading to the production of essential biomolecules . The interactions between Methyl 5-chloropyrimidine-2-carboxylate and these enzymes are typically characterized by the formation of covalent bonds, which stabilize the reaction intermediates and enhance the overall reaction efficiency.

Cellular Effects

Methyl 5-chloropyrimidine-2-carboxylate has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of specific transcription factors, leading to changes in gene expression patterns . Additionally, Methyl 5-chloropyrimidine-2-carboxylate can alter cellular metabolism by interacting with key metabolic enzymes, thereby affecting the production and utilization of energy within the cell.

Molecular Mechanism

The molecular mechanism of action of Methyl 5-chloropyrimidine-2-carboxylate involves its binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, Methyl 5-chloropyrimidine-2-carboxylate can influence gene expression by interacting with DNA or RNA molecules, thereby affecting the transcription and translation processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 5-chloropyrimidine-2-carboxylate can change over time. This compound is relatively stable under standard storage conditions, but it may degrade under extreme conditions such as high temperature or exposure to light . Long-term studies have shown that Methyl 5-chloropyrimidine-2-carboxylate can have sustained effects on cellular function, particularly in in vitro and in vivo models.

Dosage Effects in Animal Models

The effects of Methyl 5-chloropyrimidine-2-carboxylate vary with different dosages in animal models. At low doses, this compound can enhance cellular function and promote healthy metabolic activity . At high doses, Methyl 5-chloropyrimidine-2-carboxylate may exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes.

Metabolic Pathways

Methyl 5-chloropyrimidine-2-carboxylate is involved in several metabolic pathways, including those related to nucleic acid metabolism. It interacts with enzymes such as pyrimidine synthase, which catalyzes the formation of pyrimidine nucleotides . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell.

Transport and Distribution

Within cells and tissues, Methyl 5-chloropyrimidine-2-carboxylate is transported and distributed through specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and ensure its proper localization within the cell. The distribution of Methyl 5-chloropyrimidine-2-carboxylate can also influence its accumulation and activity in different cellular compartments.

Subcellular Localization

Methyl 5-chloropyrimidine-2-carboxylate is localized in specific subcellular compartments, where it exerts its biochemical effects . Targeting signals and post-translational modifications can direct this compound to particular organelles, such as the nucleus or mitochondria. The subcellular localization of Methyl 5-chloropyrimidine-2-carboxylate is crucial for its activity and function within the cell.

特性

IUPAC Name |

methyl 5-chloropyrimidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c1-11-6(10)5-8-2-4(7)3-9-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGKJCTJQIOYUBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

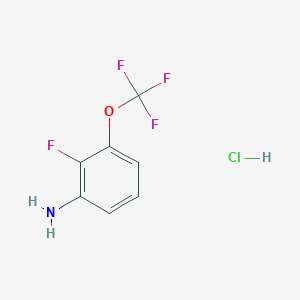

![[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine hydrochloride](/img/structure/B1469492.png)

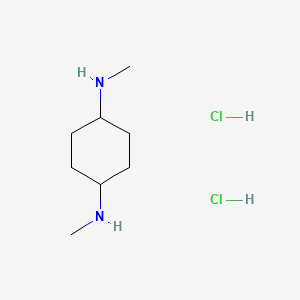

![Methyl 2-oxo-1,2,5,6,7,8,9,10-octahydro-cycloocta[b]pyridine-3-carboxylate](/img/structure/B1469495.png)

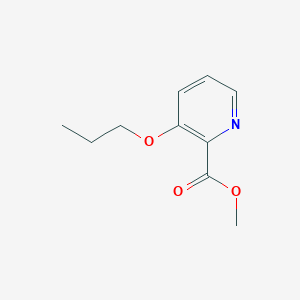

![1-[4-(4-Chloro-3-trifluoromethylphenoxy)-phenyl]-ethanone](/img/structure/B1469496.png)

![3-Chloro-4-[3-(cyclopropylmethoxy)phenoxy]aniline](/img/structure/B1469511.png)